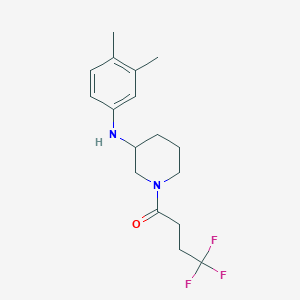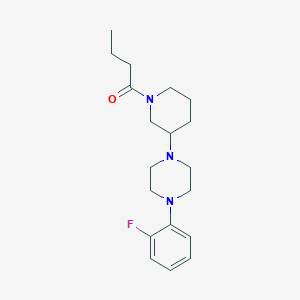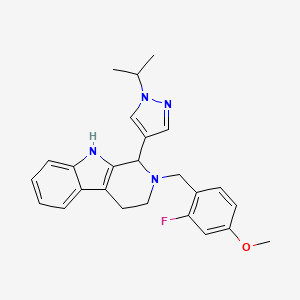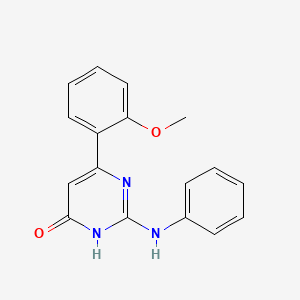![molecular formula C21H22F3N3 B6132347 3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B6132347.png)
3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole, commonly known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In
科学的研究の応用
SB-269970 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use in the treatment of circadian rhythm disorders, such as jet lag and shift work disorder.
作用機序
SB-269970 acts as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, and cognition. By blocking the activity of this receptor, SB-269970 may modulate these processes and provide therapeutic benefits for various disorders.
Biochemical and Physiological Effects
In preclinical studies, SB-269970 has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, it has been shown to improve cognitive function and memory in animal models. It has also been found to modulate circadian rhythms, which may be beneficial for the treatment of circadian rhythm disorders.
実験室実験の利点と制限
One advantage of using SB-269970 in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation is that SB-269970 may have off-target effects on other receptors, which could complicate data interpretation.
将来の方向性
There are several potential future directions for research on SB-269970. One area of interest is its potential use in the treatment of circadian rhythm disorders. Additionally, further investigation is needed to fully understand the mechanisms underlying its antidepressant and anxiolytic effects. Finally, there is potential for the development of new compounds based on the structure of SB-269970 that may have improved therapeutic properties.
合成法
The synthesis of SB-269970 involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzylamine with 1-(2-bromoethyl)-1H-indole-3-carboxylic acid. The resulting intermediate is then reacted with piperazine to form the final product, SB-269970. The purity of the compound can be increased through recrystallization or chromatography techniques.
特性
IUPAC Name |
3-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c22-21(23,24)19-7-3-1-5-16(19)14-26-9-11-27(12-10-26)15-17-13-25-20-8-4-2-6-18(17)20/h1-8,13,25H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOROCRTFHATLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![1-butyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6132280.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)


![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

![N-(4-chlorophenyl)-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B6132322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B6132337.png)
![methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B6132342.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)